molecular formula C17H20N4O6S2 B216394 N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

Cat. No. B216394
M. Wt: 440.5 g/mol
InChI Key: LXOKXUDWXPKDCD-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By blocking BTK activity, this compound can prevent the proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. It can also reduce inflammation and autoantibody production in autoimmune diseases. In addition, this compound has been shown to have minimal toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model being used. In addition, this compound may have limited efficacy in patients with certain genetic mutations or resistance mechanisms.

Future Directions

Future research on N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide could focus on optimizing its pharmacological properties and exploring its potential use in combination with other drugs. In addition, further studies could investigate the mechanisms underlying its effects on cancer and autoimmune diseases.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with 3,4,5-trimethoxybenzoyl chloride to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C17H20N4O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

1-(4-sulfamoylphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C17H20N4O6S2/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)20-21-17(28)19-11-4-6-12(7-5-11)29(18,23)24/h4-9H,1-3H3,(H,20,22)(H2,18,23,24)(H2,19,21,28)

InChI Key

LXOKXUDWXPKDCD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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